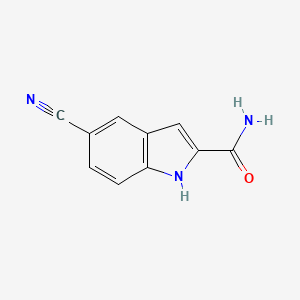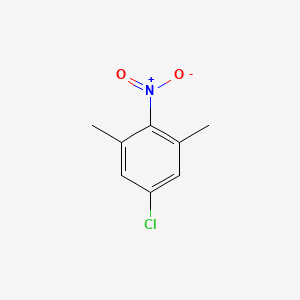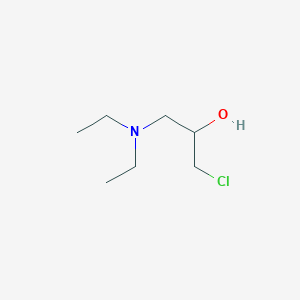
Phenol, 2-nitro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-nitro-, sodium salt is a chemical compound with the molecular formula C6H4NNaO3. It is a derivative of 2-nitrophenol, where the hydrogen atom of the hydroxyl group is replaced by a sodium ion. This compound is known for its deep red needle-like crystalline structure and is soluble in water, methanol, ethanol, and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-nitro-, sodium salt can be synthesized through the nitration of phenol, followed by neutralization with sodium hydroxide. The nitration process involves the reaction of phenol with a mixture of concentrated sulfuric acid and nitric acid, producing 2-nitrophenol. This intermediate is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of 2-nitrophenol, sodium salt typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is carried out in large reactors, and the neutralization is performed in a controlled environment to prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-nitro-, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminophenol using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Commonly performed using hydrogen gas and a palladium catalyst in ethanol at room temperature.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Reduction: Produces 2-aminophenol.
Substitution: Produces various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-nitro-, sodium salt has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-nitrophenol, sodium salt involves its interaction with various molecular targets. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s effects are mediated through its ability to undergo these reactions, influencing the pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-nitro-, sodium salt can be compared with other nitrophenol derivatives:
2-Nitrophenol: The parent compound, which is less soluble in water compared to its sodium salt.
4-Nitrophenol: Another isomer with different chemical properties and applications.
3-Nitrophenol: Similar in structure but with the nitro group in a different position, leading to different reactivity and uses.
These comparisons highlight the unique solubility and reactivity of 2-nitrophenol, sodium salt, making it valuable in various applications.
Eigenschaften
Molekularformel |
C6H5NNaO3 |
|---|---|
Molekulargewicht |
162.10 g/mol |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H; |
InChI-Schlüssel |
SCFXRRMXMMHURF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chlorofuro[2,3-B]pyridin-3(2H)-one](/img/structure/B8801012.png)









![2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8801071.png)

